molecular formula C4H3NOS B1332969 Thiazole-4-carboxaldehyde CAS No. 3364-80-5

Thiazole-4-carboxaldehyde

Cat. No.: B1332969
CAS No.: 3364-80-5
M. Wt: 113.14 g/mol
InChI Key: WRFKSVINLIQRKF-UHFFFAOYSA-N
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Description

Thiazole-4-carboxaldehyde (CAS 3364-80-5) is a versatile heterocyclic aldehyde of significant interest in medicinal chemistry research. This compound serves as a crucial synthetic intermediate for the development of novel pharmaceutical agents, particularly due to the valuable properties of the thiazole scaffold . Thiazole derivatives are extensively investigated for their diverse biological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents . In anticancer research, thiazole derivatives have demonstrated potent antiproliferative activity against various human tumor cell lines. Studies indicate these compounds can induce apoptosis and inhibit key enzymes involved in cancer cell survival . In infectious disease research, thiazole-based molecules are promising candidates for overcoming antibiotic resistance, with some derivatives acting as potent inhibitors of bacterial targets like DNA gyrase and topoisomerase IV . Recent studies also highlight specific thiazole derivatives exhibiting remarkable in vitro and in vivo efficacy against Cryptococcus spp., reducing fungal load in the lungs and brains of infected mice and presenting a promising new strategy for treating severe fungal infections . Chemical Identifiers: : 3364-80-5

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NOS/c6-1-4-2-7-3-5-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFKSVINLIQRKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376815
Record name Thiazole-4-carboxaldehyde
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Molecular Weight

113.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3364-80-5
Record name Thiazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiazole-4-carboxaldehyde
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Advanced Methodologies for the Synthesis of Thiazole 4 Carboxaldehyde and Its Derivatives

Strategies for Thiazole (B1198619) Ring Construction

The foundational step in synthesizing thiazole-4-carboxaldehyde and its derivatives is the construction of the thiazole ring itself. This can be accomplished through classic cyclization reactions or by building the heterocyclic system from acyclic precursors de novo.

Cyclization-Based Syntheses (e.g., Hantzsch Reaction Variants)

The Hantzsch thiazole synthesis, first described in 1887, remains one of the most reliable and widely used methods for constructing the thiazole ring. synarchive.com The classical approach involves the condensation reaction between an α-haloketone and a thioamide. synarchive.com To specifically target thiazoles with functionality at the C4 position suitable for conversion to an aldehyde, variants of this reaction employ α-halocarbonyl compounds that already contain a precursor group, such as an ester.

A prominent example is the reaction of ethyl bromopyruvate, an α-halo-β-ketoester, with a thioamide. This reaction directly installs an ethoxycarbonyl group at the C4 position of the resulting thiazole ring. For instance, the condensation of ethyl bromopyruvate with thioamides derived from amino acids has been used to produce substituted ethyl thiazole-4-carboxylates in high yields. scribd.com This ester product serves as a direct and stable precursor for the subsequent generation of this compound. The general mechanism involves the initial S-alkylation of the thioamide by the α-haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Reactant 1Reactant 2ProductYieldReference
Ethyl bromopyruvateBoc-D-alanine thioamideEthyl (R)-2-(1-N-Boc-amino)ethylthiazole-4-carboxylate95% scribd.com
Ethyl bromopyruvateThioformamideEthyl thiazole-4-carboxylateNot specified orgsyn.org

De Novo Heterocyclic Ring Formation

De novo strategies construct the thiazole ring from non-heterocyclic, flexible starting materials, offering alternative pathways that can provide access to diverse substitution patterns. One such powerful method involves the base-induced cyclization of active methylene (B1212753) isocyanides with compounds containing a thiocarbonyl group. organic-chemistry.org

A well-documented procedure for synthesizing ethyl thiazole-4-carboxylate, a key precursor to the target aldehyde, utilizes the condensation of ethyl isocyanoacetate with O-ethyl thioformate. orgsyn.org In this reaction, the α-carbon of the ethyl isocyanoacetate is deprotonated by a base, and the resulting nucleophile attacks the thiocarbonyl carbon of O-ethyl thioformate. This is followed by an intramolecular cyclization where the enethiol tautomer adds to the isonitrile carbon, ultimately forming the thiazole ring after elimination. orgsyn.org This method is particularly effective for creating thiazoles with electron-withdrawing groups at the C4 position. orgsyn.org

Reactant 1Reactant 2Catalyst/BaseProductYieldReference
Ethyl isocyanoacetateO-ethyl thioformateSodium Cyanide (catalytic)Ethyl thiazole-4-carboxylate81-87% orgsyn.org

Functionalization Approaches for Aldehyde Moiety Introduction at Position 4

Once the thiazole ring, often bearing a precursor functional group at C4, is synthesized, the next critical phase is the introduction or unmasking of the aldehyde moiety. Several reliable methods are employed, including direct formylation, oxidation of a primary alcohol, or reduction of an ester.

Directed Formylation Reactions (e.g., Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.com The reaction employs a Vilsmeier reagent, typically a chloromethyleneiminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃). ijpcbs.comnih.gov This electrophilic species can then attack the heterocyclic ring to introduce a formyl group after hydrolysis of the intermediate iminium salt.

While the Vilsmeier-Haack reaction is a powerful tool, its application to thiazole requires careful consideration of regioselectivity. The C5 position of the thiazole ring is generally more electron-rich and thus more susceptible to electrophilic attack than the C4 position. researchgate.net Consequently, formylation of an unsubstituted or 2-substituted thiazole often leads to the 5-formyl derivative as the major product. Directing the formylation to the C4 position can be challenging and typically requires a pre-existing substitution pattern that deactivates the C5 position or specifically activates the C4 position.

Oxidation Pathways from Precursor Alcohols

A highly effective and common strategy for introducing the aldehyde at C4 is through the oxidation of a precursor alcohol, (thiazol-4-yl)methanol. This two-step approach involves first synthesizing the alcohol and then performing a controlled oxidation. The precursor alcohol can be readily prepared by reducing the corresponding ethyl thiazole-4-carboxylate.

Various oxidizing agents can be employed for the conversion of the primary alcohol to the aldehyde. A key consideration is the prevention of over-oxidation to the carboxylic acid. Mild oxidizing agents are therefore preferred. Manganese(IV) oxide (MnO₂) is a particularly effective reagent for this transformation, especially for allylic, benzylic, and heterocyclic alcohols. It offers high selectivity for the oxidation of alcohols to aldehydes without affecting the sensitive thiazole ring. Other reagents, such as pyridinium (B92312) chlorochromate (PCC), have also been successfully utilized for analogous transformations on substituted thiazole methanols. nih.govchemicalbook.com

PrecursorOxidizing AgentSolventProductYieldReference
(2-p-Tolyl-thiazol-4-yl)-methanolManganese(IV) oxide (MnO₂)Chloroform2-p-Tolyl-thiazole-4-carbaldehyde70% chemicalbook.com
4-Methyl-5-hydroxymethyl-thiazole*Pyridinium chlorochromate (PCC)Dichloromethane4-Methyl-5-formyl-thiazoleNot specified nih.gov

*Note: This example illustrates the oxidation at the C5 position but demonstrates the compatibility of the reagent with the thiazole ring system.

Selective Reduction of Ester Precursors

The selective partial reduction of an ester to an aldehyde is a cornerstone transformation in modern organic synthesis and provides a direct route to this compound from its corresponding ester, ethyl thiazole-4-carboxylate. The reagent of choice for this conversion is Diisobutylaluminium hydride (DIBAL-H). masterorganicchemistry.com

This reduction must be carried out under carefully controlled, anhydrous conditions and at low temperatures, typically -78 °C (the sublimation point of dry ice). masterorganicchemistry.comorganic-synthesis.com At this low temperature, DIBAL-H adds to the ester carbonyl to form a stable tetrahedral intermediate. masterorganicchemistry.com This intermediate does not collapse to release the aldehyde until the reaction is quenched with water or a mild acid during workup. Performing the reaction at higher temperatures would lead to the elimination of the ethoxide and a second hydride addition to the intermediate aldehyde, resulting in the formation of the corresponding primary alcohol as an undesired byproduct. This method is highly valued for its efficiency and reliability, making it a preferred pathway in multi-step syntheses.

Sommelet Reaction and Analogous Transformations

The Sommelet reaction provides a classical yet effective method for the synthesis of aldehydes from corresponding haloalkyl compounds. This transformation is particularly useful for preparing heterocyclic aldehydes like this compound from a 4-(halomethyl)thiazole precursor. The reaction typically proceeds in two main stages: the formation of a quaternary ammonium (B1175870) salt, followed by its hydrolysis to yield the aldehyde.

  • Step 1: Salt Formation: 4-(Halomethyl)thiazole + (CH₂)₆N₄ → [Thiazol-4-ylmethyl-hexaminium]⁺X⁻
  • Step 2: Hydrolysis: [Thiazol-4-ylmethyl-hexaminium]⁺X⁻ + H₂O/H⁺ → this compound + NH₃ + HCHO
  • While direct examples for this compound are rooted in the foundational principles of this reaction, analogous transformations have been widely applied to other heterocyclic systems, such as thiadiazoles, with good yields, demonstrating the versatility of this method for heteroaromatic aldehydes.

    Transformative Reactions of this compound for Derivative Synthesis

    The aldehyde functional group at the C4-position of the thiazole ring is a versatile handle for a multitude of chemical transformations, enabling the synthesis of a diverse range of derivatives.

    Carbon-Carbon Bond Forming Reactions

    This compound readily participates in various carbon-carbon bond-forming reactions, allowing for the extension of the carbon framework.

    Wittig Reaction: The reaction of this compound with a phosphonium (B103445) ylide (generated from a phosphonium salt and a base) is a powerful method for the synthesis of 4-vinylthiazole derivatives. organic-chemistry.orgmasterorganicchemistry.com The geometry of the resulting alkene is dependent on the nature of the ylide used. organic-chemistry.org

    Grignard Reaction: Addition of Grignard reagents (R-MgX) to this compound yields secondary alcohols after an acidic workup. organic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.com This reaction provides a straightforward route to α-substituted (thiazol-4-yl)methanols. organic-chemistry.orgmasterorganicchemistry.com

    Knoevenagel Condensation: This condensation reaction involves the reaction of this compound with compounds containing an active methylene group (e.g., malonic acid, diethyl malonate) in the presence of a weak base catalyst like piperidine (B6355638) or pyridine. wikipedia.orgorganicreactions.orgyoutube.com The initial adduct typically undergoes dehydration to afford an α,β-unsaturated product. wikipedia.org When malonic acid is used in the Doebner modification, the reaction is often followed by decarboxylation. organic-chemistry.org

    Reaction TypeReagent(s)Product Type
    Wittig ReactionPhosphonium Ylide (Ph₃P=CHR)4-Vinylthiazole derivative
    Grignard ReactionGrignard Reagent (R-MgX), then H₃O⁺α-Substituted (thiazol-4-yl)methanol
    Knoevenagel CondensationActive Methylene Compound (e.g., CH₂(COOH)₂), Base4-(2-Substituted-vinyl)thiazole derivative

    Oxidation Reactions Yielding Carboxylic Acids

    The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, thiazole-4-carboxylic acid. A common and efficient method involves the use of strong oxidizing agents. For instance, a mixture of nitric acid and sulfuric acid can be employed to achieve this transformation with high yields, generally exceeding 85%. google.com This conversion is a crucial step in the synthesis of many biologically active thiazole-containing compounds. google.com

    Starting MaterialOxidizing Agent(s)Product
    This compoundNitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄)Thiazole-4-carboxylic acid

    Reduction Reactions to Alcohols

    The reduction of the aldehyde functionality provides a direct route to (thiazol-4-yl)methanol. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this purpose. masterorganicchemistry.comnih.govcommonorganicchemistry.com It efficiently reduces aldehydes to primary alcohols without affecting other potentially sensitive functional groups that might be present in the molecule. masterorganicchemistry.comlibretexts.org The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol. commonorganicchemistry.comlibretexts.org

    Starting MaterialReducing AgentProduct
    This compoundSodium Borohydride (NaBH₄)(Thiazol-4-yl)methanol

    Nucleophilic Substitution and Condensation Reactions

    The electrophilic carbon atom of the aldehyde group is susceptible to attack by various nucleophiles, leading to a wide range of derivatives through substitution and condensation reactions.

    Schiff Base Formation: this compound reacts with primary amines to form imines, commonly known as Schiff bases.

    Semicarbazone Formation: Condensation with semicarbazide (B1199961) hydrochloride yields the corresponding semicarbazone, a crystalline derivative often used for characterization.

    Hydrazone Formation: Reaction with hydrazine (B178648) or substituted hydrazines (e.g., phenylhydrazine) affords the respective hydrazones.

    These condensation reactions are typically catalyzed by a small amount of acid and involve the elimination of a water molecule.

    NucleophileProduct Type
    Primary Amine (R-NH₂)Schiff Base (Imine)
    Semicarbazide (H₂N-NH-C(O)NH₂)Semicarbazone
    Hydrazine (H₂N-NH₂)Hydrazone

    Contemporary and Green Synthetic Protocols

    In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

    Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govingentaconnect.comtandfonline.comnih.govresearchgate.net The synthesis of thiazole derivatives, including those derived from aldehydes, has been successfully achieved using microwave-assisted multicomponent reactions. nih.govtandfonline.com

    Green Catalysts and Solvents: The use of eco-friendly catalysts, such as biocatalysts or reusable solid-supported catalysts, is a key aspect of green chemistry. nih.govnih.gov For example, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been used as an efficient and environmentally friendly organocatalyst for the synthesis of thiazole derivatives. researchgate.net Furthermore, replacing traditional volatile organic solvents with greener alternatives like water or polyethylene (B3416737) glycol (PEG) contributes to the sustainability of the synthetic process. nih.govbepls.com

    Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product that incorporates most or all of the atoms of the starting materials, are highly atom-economical and efficient. nih.gov Green synthetic routes for thiazole derivatives often employ multicomponent strategies, sometimes in combination with microwave assistance, to streamline the synthesis and reduce waste. tandfonline.comnih.gov

    Multicomponent Reaction (MCR) Strategies

    Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. These reactions are prized for their atom economy, simplicity, and ability to rapidly generate complex molecules from simple precursors.

    Several MCR strategies have been developed for the synthesis of diverse thiazole derivatives. A green and efficient MCR involves the reaction of aldehydes, benzoylisothiocyanate, and alkyl bromides in water. nih.gov This reaction proceeds in the presence of ammonium acetate, sodium cyanide, and a catalytic amount of KF/Clinoptilolite nanoparticles to produce thiazole derivatives in good to excellent yields and short reaction times. nih.gov

    Another innovative approach is a chemoenzymatic one-pot MCR for synthesizing thiazole derivatives. nih.gov This method utilizes benzoyl isothiocyanate, a secondary amine, and dimethyl acetylenedicarboxylate (B1228247) as model substrates. nih.gov The reaction is catalyzed by trypsin from porcine pancreas (PPT), which demonstrates high catalytic activity and tolerance for various substrates, achieving yields up to 94% under mild conditions. nih.gov

    The classic Hantzsch thiazole synthesis is itself a foundational multicomponent reaction. nih.govmdpi.com Modern variations of this synthesis have been developed to be more efficient and environmentally friendly. For instance, an efficient one-pot, three-component synthesis of Hantzsch thiazole derivatives involves the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various substituted benzaldehydes. mdpi.com This reaction is effectively catalyzed by reusable silica-supported tungstosilisic acid. mdpi.com

    Table 1: Examples of Multicomponent Reaction Strategies for Thiazole Synthesis

    ReactantsCatalyst/ConditionsKey FeaturesReference
    Aldehydes, Benzoylisothiocyanate, Alkyl bromidesKF/Clinoptilolite nanoparticles in water at 100°CGreen synthesis, good to excellent yields, short reaction time. nih.gov
    Benzoyl isothiocyanate, Secondary amine, Dimethyl acetylenedicarboxylateTrypsin from porcine pancreas (PPT) in EtOH at 45°CChemoenzymatic, mild conditions, high yields (up to 94%). nih.gov
    3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydesSilica supported tungstosilisic acidReusable catalyst, high yields (79%–90%). mdpi.com
    α-haloketones, Thiourea, Substituted o-hydroxybenzaldehydeSolvent-free grindingEnvironmentally benign, rapid reaction, high yields. researchgate.netscispace.com

    Environmentally Benign Synthetic Routes

    The principles of green chemistry are increasingly being applied to the synthesis of thiazole derivatives to minimize environmental impact. bepls.com These approaches focus on the use of green solvents, solvent-free conditions, and recyclable catalysts. bepls.comresearchgate.net

    Water, as a green solvent, has been successfully employed in several synthetic protocols. One example is the high-yielding synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles from the reaction of dithiocarbamates and α-halocarbonyl compounds in water, which proceeds without a catalyst. bepls.com Similarly, a multicomponent domino reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides can be performed in water under microwave conditions, offering the benefits of a green solvent, reduced reaction time, and high yields. bepls.com

    Solvent-free reactions represent another significant advancement in green synthesis. The one-pot condensation of α-haloketones, thiourea, and substituted o-hydroxybenzaldehydes can be carried out by grinding the reactants in a mortar at room temperature, completely avoiding the use of solvents. researchgate.netscispace.com This method is not only environmentally friendly but also features reduced reaction times and higher yields. scispace.com

    The use of alternative, greener solvents is also a key strategy. Polyethylene glycol (PEG-400) has been used as a medium for the synthesis of 2-aminothiazoles from α-diazoketones and thiourea. bepls.com Deep eutectic solvents (DES), such as a mixture of L-proline and ethylene (B1197577) glycol, have been utilized for the synthesis of thiazolo[5,4-d]thiazoles from dithiooxamide (B146897) and aromatic aldehydes, providing an eco-friendly alternative to traditional volatile organic solvents. mdpi.com

    Table 2: Comparison of Environmentally Benign Routes for Thiazole Synthesis

    MethodologySolvent/ConditionReactantsAdvantagesReference
    Catalyst-free reactionWater (reflux)Dithiocarbamates, α-halocarbonyl compoundsAvoids catalyst, uses green solvent. bepls.com
    Solvent-free synthesisGrinding at room temperatureα-haloketones, Thiourea, Substituted o-hydroxybenzaldehydeEliminates solvent waste, rapid, high yield. researchgate.netscispace.com
    Catalyst-free reactionPEG-400 at 100°Cα-diazoketones, ThioureaUtilizes a greener, recyclable solvent. bepls.com
    DES-mediated synthesisL-proline:ethylene glycol (1:50) at 130°CDithiooxamide, Aromatic aldehydesEmploys a safe, eco-friendly solvent system. mdpi.com

    Catalyst-Assisted and Microwave-Enhanced Syntheses

    The use of advanced catalysts and non-conventional energy sources like microwave irradiation can dramatically improve the synthesis of thiazole derivatives by reducing reaction times, increasing yields, and enhancing selectivity. nih.govnih.gov

    Catalyst-assisted methods often employ reusable heterogeneous catalysts that can be easily separated from the reaction mixture, aligning with green chemistry principles. mdpi.com For example, silica-supported tungstosilisic acid has been used as a recoverable and reusable catalyst for the one-pot synthesis of Hantzsch thiazole derivatives. mdpi.com Another approach uses KF/Clinoptilolite nanoparticles as an efficient catalyst for the multicomponent synthesis of thiazoles in water. nih.gov Biocatalysts are also emerging as powerful tools; a chitosan-derived Schiff's base hydrogel (TCsSB) has been shown to be an effective eco-friendly biocatalyst for synthesizing thiazole derivatives under ultrasonic irradiation. nih.gov

    Microwave-assisted organic synthesis has become a popular technique due to its efficiency, uniform heating, and ability to significantly accelerate reactions. bepls.comnih.govjetir.org The synthesis of hydrazinyl thiazoles has been achieved in a one-pot reaction under solvent- and catalyst-free conditions using microwave irradiation, with reaction times as short as 30–175 seconds. bepls.comjetir.org In another example, the synthesis of 2-amino-5-aryl thiazoles was performed using a NaHSO4-SiO2 heterogeneous catalyst in a microwave oven under solvent-free conditions. rjpbcs.com

    The benefits of microwave irradiation are often highlighted by direct comparison with conventional heating. For the synthesis of thiazolo[5,4-d]thiazoles in a deep eutectic solvent, classical heating at 130°C for one hour gave a 70% yield, while microwave irradiation at the same temperature produced a 75% yield in just 25 minutes. mdpi.com This demonstrates the significant reduction in reaction time and potential for improved yield offered by microwave technology. mdpi.comnih.gov

    Table 3: Examples of Catalyst-Assisted and Microwave-Enhanced Syntheses

    CatalystEnergy SourceReaction TimeYieldKey FeaturesReference
    Silica supported tungstosilisic acidConventional Heating / Ultrasonic Irradiation3.5 h / 2 h79-90%Reusable catalyst, shorter time with ultrasound. mdpi.com
    NoneMicrowave (300 W)30-175 secondsGood to excellentSolvent- and catalyst-free, extremely rapid. bepls.comjetir.org
    L-proline:ethylene glycol (DES)Microwave (130°C)25 minutes75%Faster and slightly higher yield than conventional heating. mdpi.com
    NaHSO4-SiO2Microwave10-15 minutesNot specifiedHeterogeneous catalyst, solvent-free conditions. rjpbcs.com
    TCsSB (biocatalyst)Ultrasonic Irradiation (35°C)20 minutesHighEco-friendly biocatalyst, mild conditions. nih.gov

    Mechanistic Insights and Computational Investigations of Thiazole 4 Carboxaldehyde Reactivity

    Elucidation of Reaction Mechanisms and Reaction Pathways

    The elucidation of reaction mechanisms involving thiazole-4-carboxaldehyde is fundamental to controlling reaction outcomes and achieving desired chemical transformations. While specific, in-depth studies focusing exclusively on the reaction pathways of this compound are not extensively documented in publicly available literature, general principles of thiazole (B1198619) chemistry and aldehyde reactivity provide a framework for understanding its behavior.

    Stereochemical Control and Diastereoselectivity in Thiazole-Based Transformations

    Stereochemical control is a critical aspect of organic synthesis, and understanding the factors that govern it in reactions involving thiazole derivatives is essential for the preparation of enantiomerically pure compounds. While specific studies on the stereochemical control in reactions of this compound are limited, insights can be drawn from related systems.

    For instance, in the Hantzsch thiazole synthesis, a well-established method for forming the thiazole ring, stereochemical outcomes can be influenced by the stability of cationic transition state intermediates during the dehydration of the thiazoline (B8809763) ring system. This suggests that the electronic nature of substituents on the thiazole ring can play a role in directing the stereochemistry of reactions.

    In Diels-Alder reactions involving 4-alkenylthiazoles, which are structurally related to this compound, high levels of stereocontrol have been observed, leading to the formation of specific endo-cycloadducts. This stereoselectivity is attributed to the electronic properties of the diene and dienophile. While the aldehyde group in this compound would modify the electronic nature of the dienophile, these findings suggest that stereocontrolled cycloaddition reactions involving this compound are plausible.

    Quantum Chemical Calculations and Molecular Modeling

    Computational chemistry provides powerful tools to investigate the electronic structure and reactivity of molecules like this compound at a molecular level. These methods offer insights that complement experimental findings and aid in the rational design of new reactions and molecules.

    Electronic Structure Analysis and Molecular Orbital Theory (e.g., HOMO-LUMO Gap)

    The electronic properties of this compound have been investigated using quantum chemical calculations. These studies provide valuable information about the molecule's reactivity, stability, and potential for intermolecular interactions. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap, are crucial in this analysis.

    A smaller HOMO-LUMO gap generally indicates higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO, making the molecule more susceptible to chemical reactions. Quantum chemical calculations for this compound (TCA) have been performed and compared with other thiazole derivatives.

    Calculated Quantum Chemical Parameters for Thiazole Derivatives
    CompoundMethodEHOMO (eV)ELUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
    This compound (TCA)B3LYP/6-311G(d,p)-7.44-2.235.213.95
    2-amino-4-(p-tolyl)thiazole (APT)B3LYP/6-311G(d,p)-5.54-0.854.692.52
    2-methoxy-1,3-thiazole (MTT)B3LYP/6-311G(d,p)-6.27-0.116.161.61

    The data indicates that this compound has a relatively large HOMO-LUMO gap compared to 2-amino-4-(p-tolyl)thiazole, suggesting a higher kinetic stability. The significant dipole moment of this compound points towards a polar nature, which can influence its solubility and interactions with other polar molecules.

    Density Functional Theory (DFT) Applications

    Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and properties of molecules. DFT calculations have been applied to this compound to obtain the quantum chemical parameters presented in the table above. scilit.com These calculations, often employing functionals like B3LYP with various basis sets (e.g., 6-311G(d,p), 6-311++G(2d,2p)), provide a detailed picture of the electron distribution and molecular orbitals. scilit.com

    The results from these DFT studies can be used to predict sites of electrophilic and nucleophilic attack, understand the nature of chemical bonding within the molecule, and rationalize its reactivity in various chemical transformations. For instance, the calculated electron density can highlight the electrophilic nature of the carbonyl carbon in the aldehyde group, making it susceptible to nucleophilic attack.

    Quantitative Structure-Activity Relationship (QSAR) Modeling

    Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models focusing solely on this compound are not prevalent, numerous studies have successfully applied QSAR to various classes of thiazole derivatives to predict their biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    These QSAR models typically use a range of molecular descriptors, which can be calculated from the 2D or 3D structure of the molecules. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). By correlating these descriptors with experimentally determined biological activities, predictive models can be developed.

    The general approach involves:

    Data Set Selection: A series of thiazole derivatives with known biological activities is chosen.

    Descriptor Calculation: A variety of molecular descriptors are calculated for each compound.

    Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that relates the descriptors to the activity.

    Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

    The insights gained from QSAR studies on thiazole derivatives can be valuable for the rational design of new, more potent analogues of this compound with desired biological activities.

    Molecular Docking Simulations for Ligand-Target Interactions

    Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in understanding how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. This method provides insights into the binding affinity, mode of interaction, and the specific amino acid residues involved, thereby guiding the rational design of more potent and selective therapeutic agents.

    While direct and extensive molecular docking studies specifically on the parent compound this compound are not prominently featured in available research, its structural framework is a critical component in the synthesis of more complex derivatives that have been subjected to rigorous computational analysis. These studies highlight the potential of the thiazole core in establishing key interactions within the active sites of various enzymes.

    Thiazole Carboxamide Derivatives as COX Inhibitors

    One area of investigation involves the docking of Thiazole-4-carboxamide derivatives, where the aldehyde group is converted to a carboxamide, against cyclooxygenase (COX) enzymes. The COX-1 and COX-2 isozymes are significant targets for anti-inflammatory drugs. In a study evaluating a series of these derivatives, four compounds were selected for docking studies to rationalize their biological activity and selectivity. nih.gov The simulations aimed to investigate the interaction profiles of these ligands within the binding pockets of both human COX-1 and COX-2 isozymes. nih.gov For a compound to exhibit COX-2 selectivity, it is believed to be beneficial to interact with ARG513 in a secondary binding pocket unique to the COX-2 enzyme. nih.gov

    LigandTarget EnzymeKey Interacting ResiduesReference
    Thiazole Carboxamide Derivative 2fCOX-1 / COX-2ARG513 (in COX-2) nih.gov
    Thiazole Carboxamide Derivative 2dCOX-1 / COX-2Not Specified nih.gov
    Thiazole Carboxamide Derivative 2eCOX-1 / COX-2Not Specified nih.gov
    Thiazole Carboxamide Derivative 2iCOX-1 / COX-2Not Specified nih.gov

    Thiazole-Containing Schiff Bases as α-Glucosidase Inhibitors

    The this compound moiety is also utilized as a starting material for the synthesis of Schiff base derivatives. In one such study, a thiazole aldehyde was condensed with an indole-based compound to create a series of potential α-glucosidase inhibitors. mdpi.com α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Molecular docking simulations were employed to understand the structure-activity relationships within this series. The in silico analyses revealed that the most potent compounds engage in stable hydrogen bonding and π–π interactions with key residues in the enzyme's active site, including ASP327, ASP542, and PHE649. mdpi.com This highlights how the thiazole scaffold contributes to a molecular structure capable of effectively binding to the target. mdpi.com

    Ligand ClassTarget EnzymeKey Interacting ResiduesInteraction TypesReference
    Indole-based Schiff base of Thiazole aldehydeα-GlucosidaseASP327, ASP542, PHE649Hydrogen Bonding, π–π interactions mdpi.com

    These computational investigations underscore the utility of the this compound scaffold in medicinal chemistry. By serving as a foundational structure, it enables the development of more elaborate molecules whose interactions with specific biological targets can be effectively modeled and predicted through molecular docking simulations, paving the way for the creation of novel therapeutics.

    Diversified Applications in Advanced Materials and Scientific Disciplines

    Contribution to Polymer Science and Advanced Coatings

    Thiazole-4-carboxaldehyde serves as a significant building block in the field of polymer science, where it is utilized in the development of specialty polymers and advanced coatings. chemimpex.com The incorporation of the thiazole (B1198619) moiety into polymer backbones can impart desirable properties such as enhanced thermal stability and greater chemical resistance, which are highly sought after in demanding industries like electronics and automotive. chemimpex.com

    While direct polymerization of this compound is less common, its aldehyde group offers a reactive site for various condensation and modification reactions to synthesize functional polymers. Research into related thiazole-containing polymers demonstrates the potential of this heterocyclic structure. For instance, conjugated alternating copolymers incorporating thiazolothiazole units have been synthesized and investigated for their application in polymer solar cells. acs.orgresearchgate.net These studies highlight the role of the thiazole core in defining the optical, electrochemical, and charge transport properties of the resulting polymers. acs.org One such polymer, when blended with a fullerene derivative, resulted in a polymer solar cell with a power conversion efficiency of 2.72%. acs.org The synthesis of polymers containing recurring thiazole rings has been a subject of interest for decades, underscoring the enduring utility of this heterocycle in materials science. acs.org Furthermore, thiazole-based polymers have been developed as dual-responsive chemosensors, capable of detecting specific analytes in aqueous environments. researchgate.net

    Design and Synthesis of Fluorescent Probes for Biological Imaging

    The thiazole ring is a key component in the design of various fluorescent molecules due to its electronic properties and ability to form extended π-conjugated systems. This compound, with its reactive aldehyde handle, is a valuable precursor for the synthesis of such fluorescent probes. The aldehyde group can readily participate in reactions, such as condensation with amine-containing compounds, to build more complex molecular architectures tailored for specific sensing and imaging applications.

    Role in Agrochemical Development

    The thiazole heterocycle is a prominent structural motif in modern agrochemicals due to its association with potent biological activity and low toxicity. acs.orgacs.orgnih.gov this compound serves as a key intermediate and building block in the synthesis of these complex agricultural products. ontosight.aia2bchem.com Its structure is a component of numerous commercially successful pesticides, including insecticides and fungicides. researchgate.net

    The incorporation of the thiazole ring is a recognized strategy for developing new crop protection agents. acs.orgacs.org Research has shown that thiazole derivatives exhibit a wide range of biological activities, making them a focus for the discovery of innovative and highly potent pesticides. researchgate.netnih.gov The commercial success of thiazole-containing agrochemicals like the insecticide Thiamethoxam and the fungicide Thiabendazole underscores the importance of this heterocyclic core. researchgate.net The aldehyde functionality of this compound is particularly useful as it allows chemists to readily connect the thiazole ring to other molecular fragments, enabling the systematic exploration of structure-activity relationships to optimize pesticidal efficacy. acs.orgacs.orgnih.gov

    Table 1: Examples of Commercial Agrochemicals Containing a Thiazole Moiety

    Agrochemical Type
    Thiamethoxam Insecticide
    Clothianidin Insecticide
    Thiabendazole Fungicide
    Thifluzamide Fungicide
    Ethaboxam Fungicide
    Benthiavalicarb Fungicide
    Oxathiapiprolin Fungicide
    Fluensulfone Nematicide

    Source: researchgate.net

    Utility as Reagents in Advanced Analytical Techniques

    In the realm of analytical chemistry, this compound is employed as a specialized reagent in techniques such as chromatography and spectroscopy. chemimpex.com Its function is to aid in the detection and quantification of other chemical compounds, providing essential data for research and quality control processes. chemimpex.com

    The aldehyde group is key to this utility, as it can react selectively with specific functional groups in target analytes to form new, more easily detectable derivatives. This process, known as derivatization, is a common strategy to enhance the sensitivity and selectivity of analytical methods. For instance, a well-established method for determining aliphatic aldehydes in food samples involves their reaction with cysteamine (B1669678) to form thiazolidine (B150603) derivatives, which are then analyzed by gas chromatography. nih.gov This demonstrates the principle of using a thiazole-forming reaction for analytical purposes. nih.gov Furthermore, this compound has been used in the development of systems for chirality sensing, highlighting its role in the creation of sophisticated analytical tools. a2bchem.com

    Studies in Corrosion Inhibition

    Thiazole derivatives have been extensively studied as effective corrosion inhibitors for various metals, particularly for steel in acidic environments. The heteroatoms (sulfur and nitrogen) and the π-electrons in the thiazole ring are key to their inhibitory action, as they can adsorb onto the metal surface and form a protective barrier. researchgate.net

    This compound (TCA) has been specifically investigated as a corrosion inhibitor for mild steel. researchgate.netresearchgate.net In a study comparing its performance against other thiazole derivatives in a 0.5 M H2SO4 solution, TCA demonstrated notable inhibition properties. researchgate.net Electrochemical studies, including Tafel polarization and electrochemical impedance spectroscopy, revealed that these thiazole derivatives act as mixed-type inhibitors, meaning they suppress both the anodic metal dissolution and cathodic hydrogen evolution reactions. researchgate.netresearchgate.net

    Molecular dynamics simulations have been used to study the adsorption behavior of these inhibitors on an iron surface. researchgate.net These computational studies, consistent with experimental results, help to elucidate the relationship between the molecular structure of the inhibitor and its performance. researchgate.net The presence of the aldehyde group in TCA influences its electronic properties and adsorption characteristics on the metal surface. researchgate.net

    Table 2: Research Findings on Thiazole Derivatives as Corrosion Inhibitors

    Compound Method Medium Inhibition Type Key Finding
    This compound (TCA) Weight Loss, Tafel Polarization, EIS, MD Simulations 0.5 M H2SO4 Mixed-type Showed effective inhibition; performance compared with other thiazole derivatives. researchgate.netresearchgate.net
    2-Amino-4-(p-tolyl)thiazole (APT) Weight Loss, Tafel Polarization, EIS, MD Simulations 0.5 M H2SO4 Mixed-type Exhibited the best performance among the tested thiazoles in the study. researchgate.net
    2-Methoxy-1,3-thiazole (MTT) Weight Loss, Tafel Polarization, EIS, MD Simulations 0.5 M H2SO4 Mixed-type Demonstrated inhibition properties, though less effective than APT. researchgate.net

    Source: researchgate.netresearchgate.net

    Future Directions and Emerging Research Avenues in Thiazole 4 Carboxaldehyde Chemistry

    The thiazole (B1198619) ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically significant molecules. Thiazole-4-carboxaldehyde, as a key intermediate, represents a fertile starting point for the synthesis of novel therapeutic agents. The future of research in this area is geared towards enhancing synthetic efficiency, discovering new biological applications, and leveraging advanced technologies to accelerate drug development.

    Q & A

    Q. What are the standard synthetic routes for preparing Thiazole-4-carboxaldehyde derivatives, and how are they optimized for purity?

    this compound derivatives are typically synthesized via condensation reactions. For example, condensation with malonic acid in pyridine at 120°C using piperidine as a catalyst yields high-purity products (95% yield for compound 1b) . Alternative routes involve coupling this compound with amines or acids, such as in the synthesis of peptidomimetic analogues (compounds 32–36), where purity ranges from 5% to 98% depending on precursor selection and reaction conditions . Key optimization steps include adjusting catalyst loading, solvent choice (e.g., pyridine for acid stability), and post-synthetic purification via HPLC .

    Q. Which analytical techniques are essential for characterizing this compound derivatives?

    • 1H NMR : Critical for confirming structural integrity, such as distinguishing between regioisomers (e.g., thiazole-2- vs. 4-carboxaldehyde) .
    • ESI-MS : Validates molecular weight and detects impurities, especially in low-yield syntheses (e.g., compound 35 at 22% purity) .
    • HPLC : Measures purity and monitors reaction progress; retention times (tR) are used to assess separation efficiency .
    • Gas Chromatography : NIST databases provide reference data for verifying compound identity and stability under varying conditions .

    Q. How does this compound participate in multicomponent covalent assembly systems?

    this compound serves as a dynamic building block in reversible assemblies. For instance, it undergoes aldehyde exchange with other carboxaldehydes (e.g., thiazole-2-carboxaldehyde) in supramolecular complexes, as demonstrated by 1H NMR monitoring of equilibrium shifts . This reversibility enables applications in adaptive material design and molecular sensing.

    Advanced Research Questions

    Q. How can researchers address contradictions in synthetic yields of this compound derivatives?

    Discrepancies in yields (e.g., 5% for compound 36 vs. 95% for 1b) often stem from:

    • Precursor reactivity : Electron-withdrawing groups on aromatic amines (e.g., nitro or cyano substituents) may sterically hinder coupling reactions .
    • Catalyst compatibility : Piperidine enhances condensation efficiency in pyridine, but other bases (e.g., triethylamine) may underperform .
    • Purification challenges : Low-yield compounds (e.g., 34 at 31%) often require iterative HPLC optimization to remove byproducts . Mitigation strategies include kinetic studies to identify rate-limiting steps and computational modeling to predict steric/electronic effects.

    Q. What methodological considerations are critical for studying this compound in reversible covalent systems?

    • Equilibrium monitoring : Use real-time 1H NMR to track aldehyde exchange kinetics and quantify binding constants .
    • Solvent selection : Polar aprotic solvents (e.g., DMSO) stabilize imine intermediates, while protic solvents may shift equilibrium .
    • Temperature control : Elevated temperatures accelerate exchange but may degrade thiazole rings; experiments should balance speed with stability .

    Q. How can computational methods enhance the design of this compound-based therapeutics?

    • Docking studies : Predict binding affinity to biological targets (e.g., kinases or viral proteases) by modeling thiazole interactions with active sites .
    • DFT calculations : Analyze electronic properties (e.g., HOMO/LUMO levels) to optimize redox stability for drug candidates .
    • MD simulations : Assess conformational flexibility of thiazole derivatives in aqueous environments to improve bioavailability predictions .

    Q. What strategies resolve conflicting spectral data for this compound derivatives?

    • Cross-validation : Compare NMR and MS data with NIST reference spectra to confirm peak assignments .
    • Isotopic labeling : Use deuterated solvents or 13C-labeled precursors to clarify ambiguous signals in crowded spectral regions .
    • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation when spectral data are inconclusive .

    Methodological Guidelines

    • Experimental Design :

      • Prioritize precursor screening (e.g., substituted benzamides vs. cyclic amines) to balance reactivity and steric effects .
      • Include control reactions (e.g., omitting catalysts) to isolate variables affecting yield .
    • Data Interpretation :

      • Use statistical tools (e.g., ANOVA) to evaluate significance of yield variations across reaction conditions .
      • Document raw data (e.g., HPLC chromatograms) in appendices, with processed results in the main text for transparency .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.